
Isopropyl 2-amino-4-phenylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-amino-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C14H15NO2S and a molecular weight of 261.35 . It is used for proteomics research . Another variant of this compound, Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, has a molecular weight of 303.43 .
Molecular Structure Analysis
The InChI code for Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is1S/C17H21NO2S/c1-10(2)12-5-7-13(8-6-12)14-9-21-16(18)15(14)17(19)20-11(3)4/h5-11H,18H2,1-4H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a molecular weight of 261.35 . The compound should be stored at room temperature . For the variant Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, it has a molecular weight of 303.43 and should be stored at 28C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Functional Materials
One area of application involves the functionalization of materials for environmental remediation. For example, graphene oxide has been functionalized with thiophene derivatives to enhance its sorption efficiencies for methylene blue and copper ions, illustrating the potential of such compounds in environmental cleanup efforts (Chen, Zhang, Yang, & Wang, 2016). This research demonstrates the utility of thiophene derivatives in modifying materials to improve their pollutant removal capabilities, highlighting the broad applicability of these compounds in environmental science.
Pharmaceutical Research
In the realm of pharmaceutical research, Isopropyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been explored for their antimicrobial properties. The synthesis of novel 2-aminothiophene derivatives and evaluation of their antimicrobial activity reveal the potential of these compounds as antimicrobial agents (Prasad, Angothu, Latha, & Nagulu, 2017). Such research underscores the importance of thiophene derivatives in developing new pharmaceuticals with potential applications in combating microbial infections.
Drug Development and Synthesis
Moreover, the compound has been utilized in methodologies for synthesizing various heterocyclic structures, which are critical in drug development. For instance, the one-pot Gewald synthesis of 2-aminothiophenes from aryl alkyl ketones showcases the compound's role in generating pharmacologically relevant heterocycles (Tormyshev, Trukhin, Rogozhnikova, Mikhalina, Troitskaya, & Flinn, 2006). This research indicates the versatility of this compound in synthesizing complex molecules for pharmaceutical applications.
Material Science and Catalysis
The applications extend into material science, where thiophene-based compounds have been investigated for their potential in catalysis and material modification. Studies on the assembly of fully substituted 2,5-dihydrothiophenes via a novel sequential multicomponent reaction highlight the compound's utility in synthesizing materials with potential electronic and catalytic properties (Mari, Verboni, Crescentini, Favi, Santeusanio, & Mantellini, 2018). This research exemplifies the role of thiophene derivatives in advancing material science through the synthesis of novel compounds with unique properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
propan-2-yl 2-amino-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9(2)17-14(16)12-11(8-18-13(12)15)10-6-4-3-5-7-10/h3-9H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTXADKTKIRQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
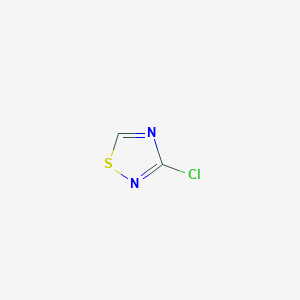
![3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2938682.png)
![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide](/img/structure/B2938684.png)
![1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2938685.png)
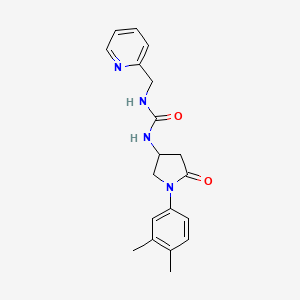
![4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate](/img/structure/B2938687.png)
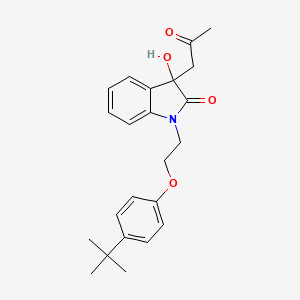

![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2938693.png)
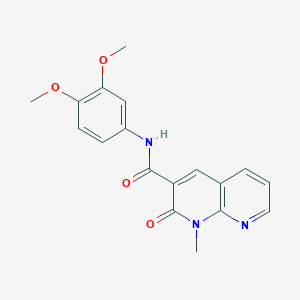
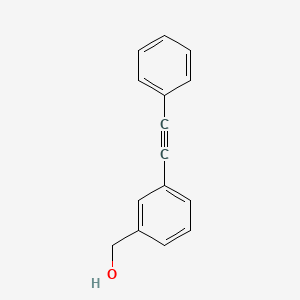
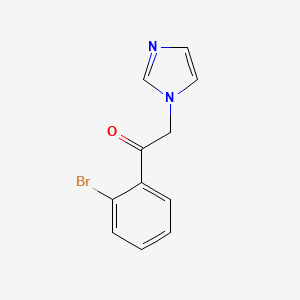

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2938704.png)
